N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide
Description
“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” is a complex organic compound that belongs to the class of quinoline derivatives
Properties
Molecular Formula |
C28H30N2O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide |
InChI |
InChI=1S/C28H30N2O2/c1-20-19-25(30(27(32)28(2,3)4)22-15-9-6-10-16-22)23-17-11-12-18-24(23)29(20)26(31)21-13-7-5-8-14-21/h5-18,20,25H,19H2,1-4H3 |
InChI Key |
MBIHVWFEQLQTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzoyl chloride, and various amines. The reaction conditions may involve:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the benzoyl group via Friedel-Crafts acylation.
Step 3: Coupling with the appropriate amine to form the final amide product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” may exhibit similar biological activities.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them valuable in various applications.
Mechanism of Action
The mechanism of action of “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes or receptors, inhibiting their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” is unique due to its specific substitutions on the quinoline ring and the presence of both benzoyl and phenyl groups. These modifications can lead to distinct biological activities and reactivity compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
